molecular formula C8H13NO B1347275 N,N-Diallylacetamide CAS No. 6296-61-3

N,N-Diallylacetamide

Cat. No. B1347275
CAS RN: 6296-61-3
M. Wt: 139.19 g/mol
InChI Key: BGQJNGISTPIALH-UHFFFAOYSA-N
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Description

N,N-Diallylacetamide is a chemical compound with the molecular formula C8H13NO . It is also known by other names such as Acetamide, N,N-di-2-propen-1-yl-, N,N-Diallylacetamid, N,N-Diallylacétamide, and others .


Synthesis Analysis

The synthesis of N,N-Diallylacetamide involves the reaction of diallylamine with (benzoyloxy)acetyl chloride . The reaction mixture is stirred at room temperature for a certain period and then washed with water . Another method involves the copolymerization of N,N-dimethylacrylamide (DMAA) with N,N-dimethyl-N,N-diallylammonium chloride (DMDAAC) for water treatment .


Molecular Structure Analysis

The molecular structure of N,N-Diallylacetamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 139.195 Da and the monoisotopic mass is 139.099716 Da .

Safety And Hazards

The safety data sheet for similar compounds like N,N-Dimethylacetamide indicates that they are combustible liquids and may cause damage to organs through prolonged or repeated exposure . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and store in a well-ventilated place .

properties

CAS RN

6296-61-3

Product Name

N,N-Diallylacetamide

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3

InChI Key

BGQJNGISTPIALH-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)CC=C

Canonical SMILES

CC(=O)N(CC=C)CC=C

Other CAS RN

6296-61-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 10 ml of pyridine was dissolved 0.5 g of diallylamine hydrochloride, and 1.0 g of acetic anhydride was added to the solution. The mixture was stirred at room temperature for 10 hours. Water was added to the mixture and the mixture was extracted with chloroform. The chloroform layer was washed with 0.01 N aqueous HCl solution, 1% aqueous sodium bicarbonate solution and finally with water, and concentrated to obtain 0.47 g of N-acetyldiallylamine [IR: 1640 cm-1, 1H-NMR δH 2.08 (3H), 3.94(4H), 5.16(4H), 5.76(2H)].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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